N-(5-chloro-2-methyl-3-nitrophenyl)acetamide
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Overview
Description
N-(5-chloro-2-methyl-3-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro, methyl, and nitro group attached to a phenyl ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methyl-3-nitrophenyl)acetamide typically involves the reaction of 5-chloro-2-methyl-3-nitroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 5-chloro-2-methyl-3-nitroaniline
Reagent: Acetic anhydride
Conditions: The reaction is usually performed in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the molar ratios of the reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methyl-3-nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride
Substitution: Amines, thiols, alkoxides
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
Reduction: 5-chloro-2-methyl-3-aminophenylacetamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 5-chloro-2-methyl-3-nitrobenzoic acid and acetamide
Scientific Research Applications
N-(5-chloro-2-methyl-3-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including potential pharmaceuticals.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic compounds.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methyl-3-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the nitro group can facilitate interactions with electron-rich sites, while the chloro and methyl groups can influence the compound’s lipophilicity and binding affinity.
Comparison with Similar Compounds
N-(5-chloro-2-methyl-3-nitrophenyl)acetamide can be compared with other similar compounds such as:
N-(4-chloro-2-methyl-3-nitrophenyl)acetamide: Similar structure but with the chloro group in a different position, which can affect its reactivity and biological activity.
N-(5-chloro-2-methyl-4-nitrophenyl)acetamide: Another positional isomer with potential differences in chemical and biological properties.
N-(5-chloro-2-methyl-3-aminophenyl)acetamide: The reduced form of the nitro compound, which can have different applications and reactivity.
These comparisons highlight the importance of the position and nature of substituents on the phenyl ring in determining the compound’s properties and applications.
Properties
IUPAC Name |
N-(5-chloro-2-methyl-3-nitrophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-5-8(11-6(2)13)3-7(10)4-9(5)12(14)15/h3-4H,1-2H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNXULRCOHMJHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Cl)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646192 |
Source
|
Record name | N-(5-Chloro-2-methyl-3-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-52-8 |
Source
|
Record name | N-(5-Chloro-2-methyl-3-nitrophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885519-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(5-Chloro-2-methyl-3-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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